![molecular formula C18H18O3 B12893283 Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl- CAS No. 86694-55-5](/img/structure/B12893283.png)
Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-((4-Methoxyphenyl)methylene)bis(2-methylfuran) is an organic compound characterized by the presence of two furan rings connected through a methylene bridge with a 4-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((4-Methoxyphenyl)methylene)bis(2-methylfuran) typically involves the reaction of 2-methylfuran with 4-methoxybenzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two furan rings. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of 5,5’-((4-Methoxyphenyl)methylene)bis(2-methylfuran) can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-((4-Methoxyphenyl)methylene)bis(2-methylfuran) can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The methylene bridge can be reduced to form a single bond, altering the compound’s structural properties.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products
Oxidation: Products may include furanones or other oxygenated derivatives.
Reduction: The major product is the reduced form of the methylene bridge, resulting in a single bond.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5,5’-((4-Methoxyphenyl)methylene)bis(2-methylfuran) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 5,5’-((4-Methoxyphenyl)methylene)bis(2-methylfuran) exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy group and furan rings can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 2,2’-((4-Methoxyphenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone)
Uniqueness
5,5’-((4-Methoxyphenyl)methylene)bis(2-methylfuran) is unique due to its dual furan ring structure connected by a methylene bridge with a 4-methoxyphenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
86694-55-5 |
|---|---|
Molekularformel |
C18H18O3 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
2-[(4-methoxyphenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran |
InChI |
InChI=1S/C18H18O3/c1-12-4-10-16(20-12)18(17-11-5-13(2)21-17)14-6-8-15(19-3)9-7-14/h4-11,18H,1-3H3 |
InChI-Schlüssel |
RQNIXPZTIHJGQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C(C2=CC=C(C=C2)OC)C3=CC=C(O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



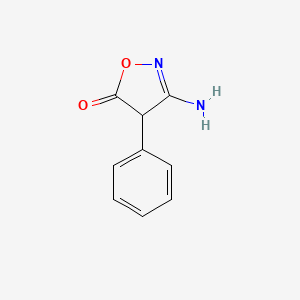

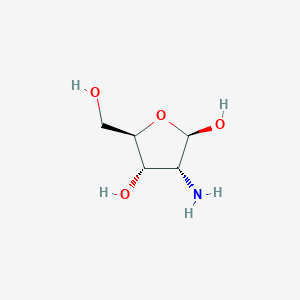
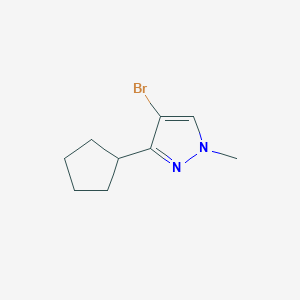
![3-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzoic acid](/img/structure/B12893231.png)
![6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide](/img/structure/B12893241.png)
![(S)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12893244.png)

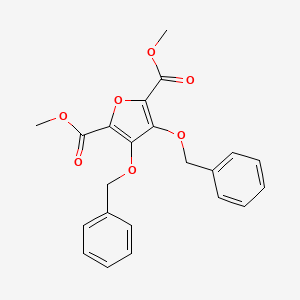

![2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12893284.png)
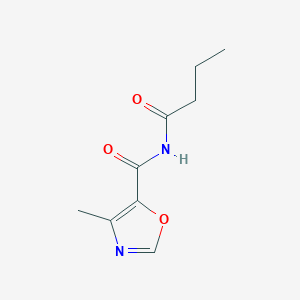
![5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12893290.png)
